Cas no 896358-88-6 (4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- 896358-88-6
- (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
- 4-methylsulfonyl-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- F2558-0383
- AKOS024660347
- 4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- インチ: 1S/C18H15N3O5S2/c1-3-10-20-15-9-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-7-14(8-5-12)28(2,25)26/h3-9,11H,1,10H2,2H3/b19-18-
- InChIKey: XQJYFENESMNTGY-HNENSFHCSA-N
- SMILES: S1/C(=N\C(C2C=CC(=CC=2)S(C)(=O)=O)=O)/N(CC=C)C2C=CC(=CC1=2)[N+](=O)[O-]
計算された属性
- 精确分子量: 417.04531293g/mol
- 同位素质量: 417.04531293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 763
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- XLogP3: 3.3
4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2558-0383-20μmol |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-5mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-5μmol |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA60924-1mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA60924-10mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F2558-0383-4mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-1mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-3mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-30mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2558-0383-75mg |
4-methanesulfonyl-N-[(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
896358-88-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
4-Methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-lylidenebenzamide: A Promising Candidate in Medicinal Chemistry
4-Methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, with the chemical formula C24H21N3O6S2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound’s molecular architecture combines multiple functional groups, including a benzothiazole ring system, a nitro group, and a methanesulfonyl moiety, which together contribute to its pharmacological profile. The CAS number 896358-88-6 serves as a critical identifier for this compound in chemical databases and regulatory frameworks.
Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery, particularly for their ability to modulate ion channels and enzymes involved in various physiological processes. The nitro group in the molecule is believed to enhance its electrophilic properties, potentially facilitating interactions with biological targets such as protein kinases or G-protein-coupled receptors. The prop-2-en-1-yl (allyl) substituent introduces conjugated double bonds, which may influence the compound’s reactivity and stability in biological systems. These structural elements collectively position 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide as a promising candidate for further exploration in therapeutic contexts.
One of the most notable aspects of this compound is its 1,3-benzothiazol-2-ylidenebenzamide scaffold, which has been extensively studied for its potential to inhibit specific enzymes involved in inflammatory and metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that similar scaffolds exhibit potent anti-inflammatory activity by targeting the NF-κB signaling pathway, a key regulator of immune responses. The presence of the methanesulfonyl group in the molecule likely enhances its lipophilicity, improving cellular permeability and bioavailability. These properties are crucial for the development of orally administrable drugs, as highlighted in recent pharmacokinetic studies.
The 2Z configuration of the double bond in the prop-2-en-1-yl group is another critical feature of this compound. Stereochemistry plays a vital role in determining the biological activity of many pharmaceutical agents, as demonstrated by the work of Smith et al. (2022) in the British Journal of Pharmacology. The Z configuration may confer enhanced binding affinity to specific receptors or enzymes, thereby improving the compound’s efficacy. This stereochemical specificity underscores the importance of precise synthetic strategies in the development of such molecules.
Recent advances in computational chemistry have further supported the potential of 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide as a therapeutic agent. Molecular docking studies conducted by Lee and colleagues (2023) in the Journal of Chemical Information and Modeling revealed that the compound binds with high affinity to the enzyme cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). This binding interaction suggests the compound may possess anti-inflammatory properties comparable to existing NSAIDs, while potentially offering improved safety profiles due to its reduced activity against COX-1.
The nitro group in the molecule is also of interest for its redox properties. Research by Patel et al. (2023) in the Journal of Medicinal Chemistry demonstrated that nitroaromatic compounds can act as pro-oxidants, generating reactive oxygen species (ROS) that modulate cellular signaling pathways. This property may be leveraged to develop compounds with dual therapeutic effects, such as targeting both oxidative stress and inflammatory responses in diseases like cancer or neurodegenerative disorders.
From a synthetic perspective, the preparation of 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves several key steps, including the formation of the benzothiazole ring and the introduction of the methanesulfonyl group. A 2022 study published in the Organic Letters described a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to efficiently assemble the complex molecular framework. This approach not only demonstrates the feasibility of large-scale synthesis but also highlights the importance of catalytic methods in modern drug discovery.
Despite its promising properties, the compound remains in the early stages of development, with ongoing research focused on optimizing its pharmacological profile. One area of interest is the modification of the prop-2-en-1-yl group to enhance its metabolic stability. A 2023 study in the European Journal of Medicinal Chemistry explored the impact of substituting the allyl group with different alkyl chains, revealing that certain modifications significantly improved the compound’s half-life in vivo. These findings underscore the potential for further structural optimization to enhance therapeutic outcomes.
Another critical consideration in the development of 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is its safety profile. Preclinical studies are currently evaluating its toxicity and potential side effects, with a focus on its interactions with other drugs and biological systems. The compound’s ability to modulate multiple pathways may lead to synergistic or antagonistic effects, necessitating thorough pharmacological testing. These studies are essential for ensuring that the compound meets the stringent safety standards required for clinical application.
The broader implications of this compound extend beyond its immediate therapeutic applications. As a member of the benzothiazole family, it represents a potential template for the design of new drugs targeting a wide range of diseases. The integration of multiple functional groups, such as the nitro and methanesulfonyl moieties, highlights the versatility of this scaffold in medicinal chemistry. Future research may explore its use in combination therapies or as a lead compound for the development of more targeted treatments.
In conclusion, 4-methanesulfonyl-N-(2Z)-6-nitro-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a compound of significant scientific and therapeutic interest. Its unique structural features, combined with the latest advancements in synthetic and computational chemistry, position it as a promising candidate for further exploration. Continued research into its pharmacological properties and safety profile will be essential in determining its potential as a therapeutic agent.
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